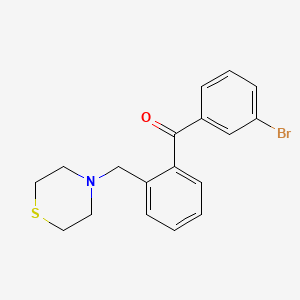

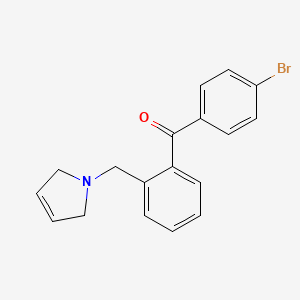

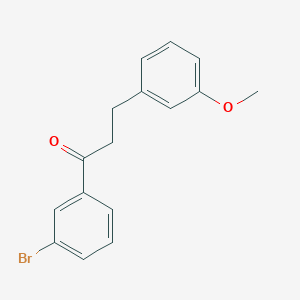

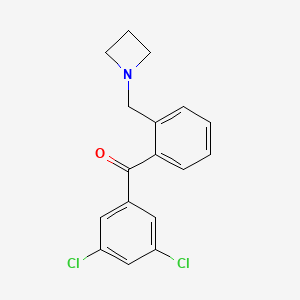

![molecular formula C10H11N3O2 B1293019 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1119450-90-6](/img/structure/B1293019.png)

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Descripción general

Descripción

The compound 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and potential pharmaceutical applications. The specific structure of the compound includes a triazolo ring fused to a pyridine ring, with an isopropyl group and a carboxylic acid moiety attached to the core structure.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which would include the 3-isopropyl derivative, has been demonstrated through a palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine. This reaction is chemoselective, targeting the terminal nitrogen atom of the hydrazide. The process is followed by dehydration in acetic acid under microwave irradiation to form the triazolo[4,3-a]pyridine core . This method has been used to create a variety of analogues with different substituents at the 3-position, which suggests that the synthesis of the 3-isopropyl derivative could be achieved using a similar approach.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, they do provide insights into the structural aspects of related compounds. For instance, the ring-chain isomerization of triazolopyridine derivatives has been studied both experimentally and theoretically using Density Functional Theory (DFT). The study indicates that the ratio of isomers depends on the electronic properties of the substituents . This information could be relevant when considering the electronic effects of the isopropyl group and the carboxylic acid moiety on the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of triazolopyridine derivatives can be inferred from the ring-chain isomerization study, which suggests that these compounds can undergo structural rearrangements under certain conditions . Although the specific chemical reactions of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not detailed in the provided papers, the general behavior of triazolopyridines can be extrapolated to predict potential reactivity, such as susceptibility to electrophilic or nucleophilic attack at various positions on the ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not explicitly discussed in the provided papers. However, the properties of triazolopyridines typically include moderate to high stability, potential for hydrogen bonding due to the presence of nitrogen atoms, and the ability to engage in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group. The substituents on the triazolopyridine core, such as the isopropyl group, would influence properties like solubility, melting point, and reactivity .

Aplicaciones Científicas De Investigación

-

Antibacterial Activity

- Application : The compound has been used in the synthesis of new triazolo[4,3-a]pyrazine derivatives, which have been tested for their antibacterial activities .

- Method : The antibacterial activities were tested using the microbroth dilution method .

- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

-

Proteomics Research

-

Inflammation and Arthritis Treatment

- Application : The compound is a potent inhibitor of MAP kinases, preferably p38 kinase (MAPK14/CSBP/RK kinase), which plays a significant role in the inflammatory response .

- Results : The compound is potentially useful in the treatment of inflammation, osteoarthritis, rheumatoid arthritis, and other disorders .

-

Cancer Treatment

-

Pharmaceutical Research

-

Biochemical Research

Direcciones Futuras

Propiedades

IUPAC Name |

3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-4-3-7(10(14)15)5-13(8)9/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWZAVFUAMIBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166874 | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |

CAS RN |

1119450-90-6 | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

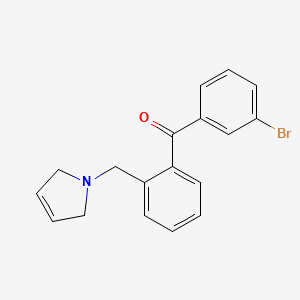

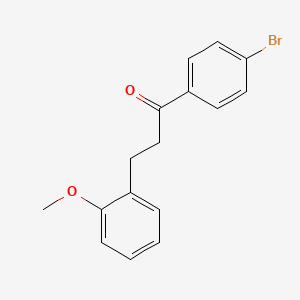

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)